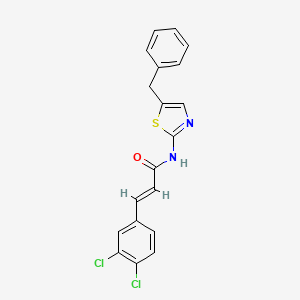
N-(5-benzyl-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide
Descripción general
Descripción
N-(5-benzyl-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is a member of the acrylamide family and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and disrupting cell cycle progression. It has also been shown to inhibit the growth of fungi and bacteria by disrupting cell membrane function.
Biochemical and Physiological Effects
N-(5-benzyl-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, fungi, and bacteria. It has also been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(5-benzyl-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide in lab experiments is its broad-spectrum activity against cancer cells, fungi, and bacteria. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of N-(5-benzyl-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide. One direction is to investigate its potential as a neuroprotective agent. Another direction is to explore its potential as a modulator of the immune system for the treatment of autoimmune diseases. Additionally, further studies are needed to determine the optimal dosage and toxicity of this compound for potential clinical applications.
Conclusion
In conclusion, N-(5-benzyl-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further studies are needed to fully understand the potential of this compound for clinical applications.
Aplicaciones Científicas De Investigación
N-(5-benzyl-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antibacterial properties. It has also been studied for its potential as a neuroprotective agent and as a modulator of the immune system.
Propiedades
IUPAC Name |
(E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2OS/c20-16-8-6-14(11-17(16)21)7-9-18(24)23-19-22-12-15(25-19)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,22,23,24)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIOJZCJFCJPBJ-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![dimethyl 4-{4-[(3-nitrobenzoyl)amino]phenoxy}phthalate](/img/structure/B3458325.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B3458335.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B3458337.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylamide](/img/structure/B3458342.png)
![3-(4-methoxyphenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B3458350.png)
![3-(3,4-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B3458361.png)
![3-(2,5-dichlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B3458365.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3458385.png)
![3-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B3458393.png)
![2'-({[4-(acetylamino)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B3458404.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}-2-naphthamide](/img/structure/B3458413.png)
![7,8-dimethoxy-5-(3-methoxyphenyl)-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B3458419.png)
![4-(7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)-2-ethoxyphenol](/img/structure/B3458421.png)